4-Chloro-5-fluoronicotinaldehyde
CAS No.: 1060802-34-7
Cat. No.: VC2863795
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060802-34-7 |
---|---|
Molecular Formula | C6H3ClFNO |
Molecular Weight | 159.54 g/mol |
IUPAC Name | 4-chloro-5-fluoropyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H |
Standard InChI Key | BQRNVJRDXKKHRB-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |
Canonical SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |
Introduction
Chemical Structure and Identification
4-Chloro-5-fluoronicotinaldehyde is characterized by its specific substitution pattern on the pyridine ring. The presence of both halogen substituents (chlorine and fluorine) along with the aldehyde group creates a compound with distinctive chemical properties and reactivity.
Basic Identification Data
Parameter | Information |
---|---|
CAS Number | 1060802-34-7 |
Molecular Formula | C₆H₃ClFNO |
Molecular Weight | 159.54 g/mol |
IUPAC Name | 4-chloro-5-fluoropyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H |
Standard InChIKey | BQRNVJRDXKKHRB-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C=N1)F)Cl)C=O |
PubChem Compound ID | 71742306 |
The compound is also sometimes referred to as 4-chloro-5-fluoro-pyridine-3-carbaldehyde in various chemical databases and literature .
Physical and Chemical Properties
4-Chloro-5-fluoronicotinaldehyde possesses several distinctive physical and chemical properties that make it useful in various chemical applications.
Chemical Properties
4-Chloro-5-fluoronicotinaldehyde is characterized by its moderate polarity due to the presence of electronegative halogen substituents (chlorine and fluorine), which significantly influence its reactivity and solubility in various solvents . The aldehyde functional group at the 3-position makes it particularly valuable for further chemical reactions, such as:
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Condensation reactions
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Reduction to the corresponding alcohol
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Oxidation to carboxylic acid derivatives
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Nucleophilic addition reactions
The unique combination of halogen substituents on the pyridine ring also imparts specific electronic properties that can affect its behavior in chemical reactions and potential biological activities .
Applications and Research Findings
4-Chloro-5-fluoronicotinaldehyde has several potential applications in chemical research and pharmaceutical development due to its reactive functional groups and unique structural features.
Chemical Research Applications
In chemical research, 4-Chloro-5-fluoronicotinaldehyde serves as:
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An intermediate in the synthesis of more complex heterocyclic compounds
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A building block for fluorinated heterocycles, which are of increasing importance in medicinal chemistry
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A reagent for the development of new synthetic methodologies
For example, in the synthesis of benzimidazole derivatives, compounds such as 5-fluoronicotinaldehyde (a related compound) have been used as reagents. In one documented synthesis, 5-fluoronicotinaldehyde was reacted with N-cyclopropyl-4,5-difluorobenzene-1,2-diamine to produce 1-cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole .
Hazard Statement | Description | Warning Category |
---|---|---|
H302 | Harmful if swallowed | Warning Acute toxicity, oral |
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |
Quantity | Price Range (EUR) |
---|---|
100 mg | 135.00 - 138.00 |
250 mg | 162.00 - 245.00 |
500 mg | 233.00 - 307.00 |
1 g | 318.00 - 661.00 |
5 g | Inquiry needed |
These prices may vary depending on the supplier, purity, and other factors .
Related Compounds and Derivatives
Several structurally related compounds appear in the chemical literature and may share similar properties or applications with 4-Chloro-5-fluoronicotinaldehyde.
Structural Analogues
Related compounds include:
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5-Fluoronicotinaldehyde (CAS: 39891-04-8) - Differs by lacking the chlorine substituent
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4-Chloro-5-fluoro-7-methoxyquinazoline - Contains a similar substitution pattern on a different heterocyclic system
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4-Chloro-6-fluoro-5-methoxynicotinaldehyde - Has an additional methoxy group and different substitution pattern
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2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS: 851484-95-2) - Positional isomer with the chlorine at the 2-position instead of the 4-position
These related compounds may offer insights into the chemical behavior and potential applications of 4-Chloro-5-fluoronicotinaldehyde.
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